1-Allylsulfanyl-3-fluoro-6-methylbenzene
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Overview
Description
1-Allylsulfanyl-3-fluoro-6-methylbenzene is an organic compound with the molecular formula C10H11FS It is characterized by the presence of an allylsulfanyl group, a fluorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allylsulfanyl-3-fluoro-6-methylbenzene typically involves the introduction of the allylsulfanyl group to a fluoromethylbenzene derivative. One common method includes the reaction of 3-fluoro-6-methylbenzene with allyl thiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-fluoro-6-methylbenzene can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the allylsulfanyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified allylsulfanyl derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Allylsulfanyl-3-fluoro-6-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-3-fluoro-6-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the allylsulfanyl group can facilitate interactions with target molecules.
Comparison with Similar Compounds
1-Allylsulfanyl-3-chloro-6-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
1-Allylsulfanyl-3-fluoro-4-methylbenzene: Similar structure but with the methyl group in a different position.
1-Allylsulfanyl-3-fluoro-6-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-Allylsulfanyl-3-fluoro-6-methylbenzene is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Biological Activity
1-Allylsulfanyl-3-fluoro-6-methylbenzene, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of an allyl sulfanyl group and a fluorine atom on a methyl-substituted benzene ring. This configuration may influence its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Potential : Investigations into its effects on cancer cell lines indicate potential antiproliferative effects.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound shows significant antibacterial activity. For instance, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 62.5 |
Staphylococcus aureus | 78.12 |
Anticancer Activity
The compound's effects on cancer cell lines have been evaluated using various assays. For example, in vitro studies on human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells showed promising results:
Cell Line | IC50 (µg/mL) |
---|---|
A549 | 226 |
HeLa | 242.52 |
These findings suggest that this compound may induce apoptosis or inhibit cell proliferation through specific mechanisms that require further exploration.
The mechanism by which this compound exerts its biological effects appears to involve:
- Interaction with Enzymes : The sulfanyl group may facilitate binding to enzyme active sites, leading to inhibition of enzymatic activity.
- Disruption of Cellular Processes : The fluorine atom may alter the electronic properties of the molecule, enhancing its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
Several case studies have been conducted to investigate the biological activities of similar compounds, providing insights that may be applicable to this compound:
- Study on Antimicrobial Properties : A study assessed various sulfanyl compounds for their antibacterial efficacy against MRSA strains, revealing that structural modifications significantly affected their potency.
- Anticancer Research : Research focusing on benzimidazole derivatives indicated that modifications in the aromatic ring could enhance antiproliferative activity against cancer cell lines.
Properties
IUPAC Name |
4-fluoro-1-methyl-2-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FS/c1-3-6-12-10-7-9(11)5-4-8(10)2/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNLODAKNOLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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